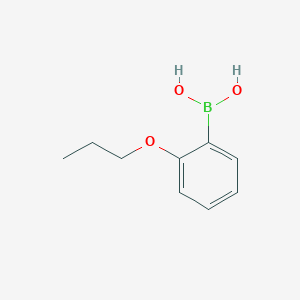

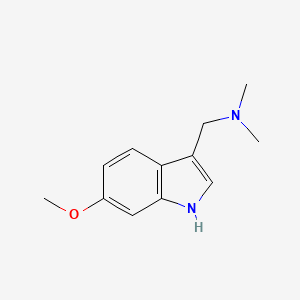

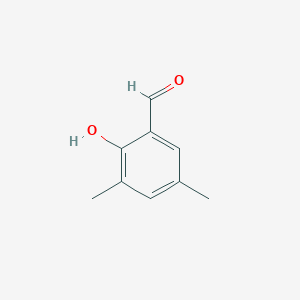

![molecular formula C15H28O11 B1587714 2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-propoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 98302-29-5](/img/structure/B1587714.png)

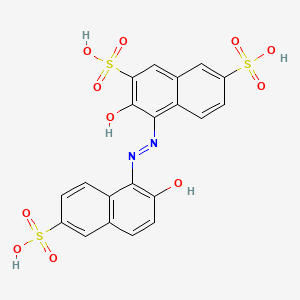

2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-propoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-propoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol” is a complex organic molecule. It is also known as Lactulose with the CAS Number: 4618-18-2 . The molecular formula of the compound is C12H22O11 .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple hydroxyl (-OH) groups and ether linkages (R-O-R’). The presence of these functional groups suggests that the compound may exhibit properties such as hydrogen bonding and polarity .Physical And Chemical Properties Analysis

The compound has a molecular weight of 342.297 . Other physical and chemical properties such as density, boiling point, and melting point were not found in the sources I retrieved .Scientific Research Applications

Computational Study on Blood Glucose Level Regulation

A study highlighted the role of a structurally similar compound in the regulation of blood glucose levels. This compound was isolated from Syzygium densiflorum Wall. ex Wight & Arn (Myrtaceae), traditionally used for diabetes treatment. The research utilized reverse pharmacophore mapping and text-based database search to identify potential targets like dipeptidyl peptidase-IV, protein-tyrosine phosphatase 1B, and others in diabetes management. Molecular docking predicted the binding pose, and molecular dynamics simulation observed the stability of protein–ligand complexes (Muthusamy & Krishnasamy, 2016).

Synthesis Techniques

Another area of research involves the synthesis of oxy-functionalized compounds, such as 1,2,4-trioxanes and 1,2,4-trioxepanes. These compounds were produced through autoxidation of unsaturated hydroperoxy acetals or acid-catalyzed cyclization of epoxy hydroperoxides. This synthesis process allows for efficient control over the structures of the resulting cyclic peroxides (Ushigoe et al., 1997).

Derivative Access and Functionalization

Research has also focused on accessing derivatives of 2-(hydroxymethyl)propane-1,2,3-triol (isoerythritol) with up to four separately addressable functionalities. One study described the synthesis of 5-methylene-2-oxo[1,3,2]dioxathiane from 2-methylenepropane-1,3-diol and thionyl chloride, further reacting with nucleophiles to yield monosubstituted products. This approach facilitates the easy access to tetrafunctional derivatives of isoerythritol (Friedrich et al., 2003).

Oxidation Processes and Intermediates

The oxidation of 1,4-dioxane by monooxygenase-containing bacteria was studied to identify intermediates in the degradation process. This research is crucial for understanding the biodegradation pathways of potentially harmful substances in the environment. The study identified intermediates such as 2-hydroxyethoxyacetic acid, ethylene glycol, and oxalate, proposing a pathway for dioxane oxidation that might not lead to the accumulation of toxic compounds in the environment (Mahendra et al., 2007).

Safety And Hazards

properties

IUPAC Name |

2-[4,5-dihydroxy-2-(hydroxymethyl)-6-propoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O11/c1-2-3-23-14-12(22)10(20)13(7(5-17)25-14)26-15-11(21)9(19)8(18)6(4-16)24-15/h6-22H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJDMJJGLSPWNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394660 |

Source

|

| Record name | Propyl 4-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-propoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

CAS RN |

98302-29-5 |

Source

|

| Record name | Propyl 4-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.